Fipamezole hydrochloride
Description
Compound Classification and Nomenclature
Fipamezole (B1672676) hydrochloride is classified as a selective alpha-2 adrenergic receptor antagonist. ontosight.ai Its chemical name is 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride. medkoo.com The compound is a fluorine-substituted imidazole (B134444) and is recognized for its high antagonist specificity for the presynaptic alpha-2 adrenoceptor. ncats.io Research indicates that fipamezole is a non-subtype-selective alpha-2 antagonist, showing similar affinity for different subtypes of this receptor. ncats.io
In scientific literature and clinical studies, fipamezole and its hydrochloride salt are often referred to by several alternative names and development codes. These designations are crucial for tracking its journey through preclinical and clinical research phases.
Table 1: Compound Nomenclature
| Name Type | Designation |
|---|---|
| International Nonproprietary Name (INN) | Fipamezole nih.gov |
| Systematic Name | 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride medkoo.com |
| Development Codes | JP-1730 medkoo.commedchemexpress.com, MPV-1730 medkoo.commedchemexpress.com, BVF-025 ontosight.aispringer.com |
| CAS Registry Number | 150586-72-4 (for Fipamezole HCl) medkoo.com |
| CAS Registry Number | 150586-58-6 (for Fipamezole free base) medkoo.com |
Academic Research Focus and Investigational Significance in Neurological Disorders
The primary academic and clinical research focus for fipamezole hydrochloride has been its potential role in managing symptoms of neurological disorders, most notably Parkinson's disease. medkoo.comtargetmol.com The investigational significance of fipamezole stems from its mechanism of action as an alpha-2 adrenergic receptor antagonist. ontosight.ai By blocking these receptors, fipamezole can increase the release of the neurotransmitter norepinephrine (B1679862), which is involved in cognitive functions and alertness. ontosight.ai
A significant area of investigation has been its potential to treat levodopa-induced dyskinesia (LID), a common and debilitating side effect experienced by Parkinson's disease patients undergoing long-term levodopa (B1675098) therapy. patsnap.comresearchgate.netnih.gov Levodopa is a primary treatment for Parkinson's, replenishing the brain's dopamine (B1211576) supply, but its long-term use can lead to involuntary, erratic movements. patsnap.comclinicaltrials.gov
Research in primate models of Parkinson's disease demonstrated that fipamezole could reduce these levodopa-induced dyskinesias. nih.gov This led to clinical trials in human subjects to assess its efficacy. researchgate.netnih.gov One double-blind, randomized, placebo-controlled study (the FJORD study) investigated fipamezole in patients with Parkinson's disease experiencing LID. researchgate.netnih.gov While the total study population did not show a statistically significant primary endpoint difference, a prespecified subgroup analysis of U.S. subjects indicated that a 90 mg dose of fipamezole reduced LID. researchgate.netnih.gov
Beyond motor symptoms, research has also explored fipamezole's potential to improve cognitive function in conditions like Alzheimer's disease. ontosight.ai The noradrenergic system is implicated in cognitive processes, and by modulating this system, fipamezole has been a tool for studying potential therapeutic avenues for cognitive impairment in neurodegenerative diseases. ontosight.aidatapdf.com Its effects on autonomic dysfunction in Parkinson's disease have also been a subject of preliminary investigation. nih.govuca.edu.ar
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
150586-72-4 |
|---|---|
Molecular Formula |
C14H16ClFN2 |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H15FN2.ClH/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14;/h3-5,8-9H,2,6-7H2,1H3,(H,16,17);1H |
InChI Key |
XAGTWPPXXHAZMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPV-1730; JP-1730; MPV1730; JP1730; MPV 1730; JP 1730 |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Fipamezole Hydrochloride
Alpha-2 Adrenoceptor Binding and Selectivity
Fipamezole (B1672676) demonstrates a notable affinity for alpha-2 adrenoceptors, acting as a non-subtype-selective antagonist. ncats.io
Affinity for Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)
Research has detailed the binding affinities of fipamezole for the human alpha-2 adrenoceptor subtypes. The compound exhibits high affinity for α2A, α2B, and α2C receptors. nih.gov Specifically, the inhibitory constant (Ki) values have been reported as 9.2 nM for α2A, 17 nM for α2B, and 55 nM for α2C. nih.govmedchemexpress.com This indicates a potent interaction with all three subtypes, with no significant differences in affinity between them, characterizing it as a non-subtype-selective alpha-2 antagonist. ncats.io
Table 1: Binding Affinity of Fipamezole for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| α2A | 9.2 nih.govmedchemexpress.com |
| α2B | 17 nih.govmedchemexpress.com |
Functional Antagonist Properties via G-Protein Coupling (e.g., [35S]-GTPγS binding assays)
The antagonist properties of fipamezole are functionally demonstrated through its impact on G-protein coupling. In functional assays, fipamezole effectively reduces adrenaline-induced [35S]-GTPγS binding. nih.govmedchemexpress.com The antagonist dissociation constants (KB) at human α2A, α2B, and α2C receptors were determined to be 8.4 nM, 16 nM, and 4.7 nM, respectively. medchemexpress.com This demonstrates its potent antagonist activity at these receptors. nih.govmedchemexpress.com
Table 2: Functional Antagonist Activity of Fipamezole at Human α2-Adrenoceptors
| Receptor Subtype | KB (nM) from [35S]-GTPγS Assay |
|---|---|
| α2A | 8.4 medchemexpress.com |
| α2B | 16 medchemexpress.com |
Characterization of Off-Target Receptor Interactions
While fipamezole is highly specific for alpha-2 adrenoceptors, it also exhibits some interaction with other receptor types.
Interactions with Histamine (B1213489) Receptors (H1, H3) and Serotonin (B10506) Transporter
Fipamezole has been shown to have a moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter. ncats.iomedchemexpress.com The half-maximal inhibitory concentrations (IC50) for these interactions are reported to be in the range of 100 nM to 1 µM. ncats.iomedchemexpress.com
Minimal Affinity for Other Adrenergic Receptors (α1A, α1B) and Imidazoline (B1206853) I2 Binding Sites
Fipamezole displays minimal affinity for other related receptors. Studies comparing it to other α2-antagonists like atipamezole (B1667673) and yohimbine (B192690) have highlighted its selectivity. For instance, atipamezole shows higher selectivity for alpha-2 versus alpha-1 adrenoceptors compared to yohimbine. nih.gov While specific binding data for fipamezole at α1A and α1B receptors is not detailed in the provided context, its characterization as a highly specific alpha-2 antagonist suggests low affinity for these subtypes. ncats.io Similarly, while some alpha-2 antagonists, particularly those with an imidazoline structure, can interact with imidazoline binding sites, this is not noted as a significant interaction for fipamezole. nih.govnih.gov
Neurobiological Mechanisms of Fipamezole Hydrochloride Action
Modulation of Noradrenergic Neurotransmission
Fipamezole's principal mechanism of action is the selective blockade of alpha-2 adrenergic receptors. ontosight.ai These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, regulating the release of norepinephrine (B1679862).
Presynaptic Alpha-2 Adrenoceptor Blockade and Subsequent Enhancement of Noradrenergic Tone
By acting as an antagonist at alpha-2 adrenoceptors, fipamezole (B1672676) inhibits the negative feedback loop that normally restricts norepinephrine release. ontosight.aicvpharmacology.com This blockade leads to an increased release of norepinephrine from presynaptic neurons, thereby enhancing noradrenergic tone in the synaptic cleft. ontosight.aiwikipedia.org This heightened noradrenergic activity is the foundational step through which fipamezole influences other neurotransmitter systems and produces its potential therapeutic effects. The affinity of fipamezole for different subtypes of human alpha-2 adrenoceptors has been characterized, demonstrating its potent antagonist properties. nih.gov
Interactions within Basal Ganglia Circuitry and Dopaminergic Pathways
The enhanced noradrenergic tone initiated by fipamezole has significant downstream effects on the basal ganglia, a group of subcortical nuclei critical for motor control, and its intricate dopaminergic pathways. nih.gov The basal ganglia circuits, including the direct and indirect pathways, are modulated by dopamine (B1211576) to ensure smooth and purposeful movement. nih.govnih.gov
Influence on Dopaminergic Signaling and Levodopa (B1675098) Effects
In the context of Parkinson's disease, where dopamine-producing neurons in the nigrostriatal pathway degenerate, the administration of levodopa is a cornerstone of therapy. mdpi.com However, long-term levodopa treatment can lead to debilitating motor complications, including levodopa-induced dyskinesia (LID). nih.govresearchgate.net Fipamezole has been investigated for its potential to mitigate these complications.
Preclinical studies in primate models of Parkinson's disease have shown that fipamezole can reduce levodopa-induced dyskinesia without compromising the anti-parkinsonian benefits of levodopa. nih.gov In fact, it has been observed to extend the duration of the "on" time, the period when levodopa is effective, and improve the quality of this on-time by reducing disabling dyskinesia. nih.gov This suggests that by modulating the noradrenergic system, fipamezole can positively influence the therapeutic window of levodopa. The interaction is complex, as the noradrenergic system itself is implicated in the effects of levodopa. nih.gov
| Fipamezole's Effect on Levodopa Therapy (Primate Model) | |
| Outcome | Finding |
| Dyskinesia | Significantly reduced levodopa-induced dyskinesia. nih.gov |
| Anti-parkinsonian Action | Did not compromise the anti-parkinsonian effects of levodopa. nih.gov |
| Duration of Action | Increased the duration of levodopa's effect by up to 75%. nih.gov |
| Quality of "On" Time | Increased "good-quality" on time (without disabling dyskinesia) by up to 98%. nih.gov |
Theoretical Impact on Striatal Activity and Motor Control Pathways
The striatum, a key input nucleus of the basal ganglia, is a major site of interaction between the dopaminergic and noradrenergic systems. frontiersin.org The activity of striatal projection neurons, which form the direct and indirect pathways, is crucial for motor control. biorxiv.org Dopamine modulates these pathways through D1 and D2 receptors. nih.gov
The enhanced norepinephrine release induced by fipamezole is thought to influence striatal activity and motor control through several mechanisms. Alpha-2 adrenoceptors are present in the striatum, and their blockade can modulate the release of other neurotransmitters, including GABA and dopamine. nih.gov This modulation can affect the balance of activity in the direct and indirect pathways, which is disrupted in Parkinson's disease. nih.gov By altering the neurochemical environment of the striatum, fipamezole may help to restore a more normal pattern of neuronal firing, thereby improving motor control. The interplay between dopamine and other neurotransmitters like GABA within the basal ganglia is critical for the therapeutic and side effects of levodopa. scirp.org
Interplay with Other Central Neurotransmitter Systems
The neurobiological effects of fipamezole are not limited to the noradrenergic and dopaminergic systems. There is evidence of its engagement with other key neurotransmitter systems in the central nervous system.
Preclinical Efficacy Studies and Experimental Paradigms
In Vitro Pharmacological Characterization
The initial characterization of fipamezole (B1672676) hydrochloride's pharmacological profile was conducted through a series of in vitro studies designed to determine its affinity and functional activity at various neurotransmitter receptors.
In studies utilizing isolated rat vas deferens, fipamezole demonstrated its alpha-2 adrenoceptor antagonist properties. For instance, in electrically stimulated preparations, the alpha-2 agonist clonidine (B47849) typically induces a decrease in twitch height. The addition of an alpha-2 antagonist can reverse this effect. One study on a related alpha-2 antagonist, napamezole, showed it reversed the clonidine-induced decrease in twitch height in the electrically stimulated rat vas deferens, with a Kb of 17 nM, indicating potent alpha-2 antagonism nih.gov. While specific quantitative data for fipamezole in this exact assay is not detailed in the provided search results, the principle of this experimental paradigm is crucial for characterizing alpha-2 adrenergic antagonists.
Interactive Data Table: In Vitro Alpha-2 Adrenergic Antagonism in Isolated Rat Vas Deferens (Illustrative)
| Compound | Agonist Used | Measured Effect | Potency (Kb) |
|---|
Receptor binding and functional assays have been instrumental in quantifying the affinity and efficacy of fipamezole at alpha-2 adrenoceptor subtypes. Fipamezole has shown high affinity for human alpha-2A, alpha-2B, and alpha-2C adrenoceptors. nih.gov In functional assays, its potent antagonist properties were demonstrated by its ability to reduce adrenaline-induced [³⁵S]GTPγS binding. nih.gov
Interactive Data Table: Receptor Binding Affinity and Functional Antagonism of Fipamezole
| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (KB) |
|---|---|---|
| Human alpha-2A | 9.2 nM | 8.4 nM |
| Human alpha-2B | 17 nM | 16 nM |
These in vitro studies collectively establish fipamezole as a potent and selective antagonist of alpha-2 adrenoceptors, providing a strong rationale for its investigation in in vivo models of neurological disorders where noradrenergic pathways are implicated.
Non-Human Primate Models of Neurological Disorders
Non-human primate models, particularly those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered highly translational for studying Parkinson's disease. These models closely replicate the motor symptoms and the complications of L-DOPA therapy seen in humans.
Studies in MPTP-lesioned marmosets and macaques have demonstrated the efficacy of fipamezole in mitigating L-DOPA-induced dyskinesia. In one study with MPTP-lesioned marmosets, fipamezole significantly reduced L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA. nih.gov Furthermore, the combination of fipamezole and L-DOPA extended the duration of L-DOPA's action by 66% compared to L-DOPA alone. nih.gov
Interactive Data Table: Effect of Fipamezole on Levodopa-Induced Dyskinesia in MPTP-Lesioned Marmosets
| Treatment | Peak Dyskinesia Score | Duration of Anti-Parkinsonian Action |
|---|---|---|
| Levodopa (B1675098) alone | Baseline | Baseline |
Another study in MPTP-lesioned macaques showed that fipamezole reduced levodopa-induced dyskinesias. nih.gov These findings in non-human primate models provide strong preclinical evidence for the potential of fipamezole as an adjunctive therapy to improve the management of motor complications in Parkinson's disease.
Studies in MPTP-Lesioned Primate Models
Preclinical research in MPTP-lesioned primates has been instrumental in demonstrating the potential of fipamezole to alleviate levodopa-induced dyskinesias. nih.govnih.gov The MPTP model in non-human primates is highly regarded as it closely mimics the motor symptoms of Parkinson's disease in humans. nih.gov
In one key study involving MPTP-lesioned marmosets, the administration of fipamezole alongside levodopa resulted in a significant reduction in the severity of dyskinesia. nih.gov This effect was achieved without compromising the anti-parkinsonian benefits of levodopa. nih.gov In fact, the combination therapy extended the duration of levodopa's therapeutic action by 66% compared to levodopa administered alone. nih.gov
Further investigations in MPTP-lesioned macaques provided more detailed insights into the qualitative improvements in motor function. nih.gov Fipamezole was shown to extend both the duration and the quality of the anti-parkinsonian effects of levodopa. nih.gov Specifically, the "on time," referring to the period of good motor control, was increased by up to 75%. nih.gov More impressively, the "good-quality on time," defined as the on-time free of disabling dyskinesia, was increased by up to 98%. nih.gov
These studies in primate models have consistently highlighted the promise of fipamezole as an adjunctive therapy to levodopa, suggesting its potential to improve the quality of life for individuals with Parkinson's disease by reducing troublesome dyskinesias. nih.gov
| Primate Model | Key Finding | Quantitative Result | Reference |
|---|---|---|---|
| MPTP-Lesioned Marmoset | Reduction of Levodopa-Induced Dyskinesia | Significant reduction in dyskinesia score | nih.gov |
| MPTP-Lesioned Marmoset | Extension of Levodopa's Action | 66% increase in duration of action | nih.gov |
| MPTP-Lesioned Macaque | Increased "On Time" | Up to 75% increase | nih.gov |
| MPTP-Lesioned Macaque | Increased "Good-Quality On Time" | Up to 98% increase | nih.gov |
Analysis of Abnormal Involuntary Movements Induced by Pharmacological Agents
The assessment of abnormal involuntary movements, or dyskinesias, in preclinical studies relies on standardized rating scales. These scales are designed to quantify the severity and distribution of these movements. In the context of fipamezole research, the evaluation of levodopa-induced dyskinesia is a primary endpoint.
Clinical trials that followed the promising preclinical results with fipamezole utilized specific scales to measure its impact on dyskinesia. For instance, a notable clinical study, the FJORD study, employed the Levodopa-Induced Dyskinesia Scale (LIDS), which is a modification of the Abnormal Involuntary Movement Scale (AIMS), to assess the suppression of dyskinesia. nih.gov The AIMS is a widely recognized tool for evaluating the severity of tardive dyskinesia and has been adapted for use in Parkinson's disease research. researchgate.netresearchgate.net
The analysis in these studies typically involves rating the severity of choreic and dystonic movements in various body regions. These ratings are conducted at multiple time points after the administration of levodopa to capture the peak-dose effect, which is when dyskinesias are often most pronounced. nih.gov The data gathered from these assessments provide a quantitative measure of the efficacy of an investigational drug like fipamezole in reducing these debilitating side effects of levodopa.
| Rating Scale | Purpose | Application in Fipamezole Research | Reference |
|---|---|---|---|
| Levodopa-Induced Dyskinesia Scale (LIDS) | To assess the severity of levodopa-induced dyskinesias. | Used as a primary endpoint in clinical trials of fipamezole. | nih.gov |
| Abnormal Involuntary Movement Scale (AIMS) | To quantify the severity of involuntary movements. | LIDS is a modification of AIMS; AIMS is a standard for dyskinesia assessment. | nih.govresearchgate.net |
Assessment of Levodopa-Induced Motor Fluctuations
Long-term treatment with levodopa in Parkinson's disease is often complicated by the emergence of motor fluctuations, which include "wearing-off" periods and the "on-off" phenomenon. "Wearing-off" refers to the re-emergence of parkinsonian symptoms as the effect of a levodopa dose diminishes. nih.gov The "on-off" phenomenon is characterized by unpredictable shifts between periods of good motor control ("on") and periods of significant disability ("off").
The preclinical studies with fipamezole in MPTP-lesioned primates directly addressed its potential to mitigate these motor fluctuations. By demonstrating a significant extension of the duration of levodopa's anti-parkinsonian action, fipamezole showed promise in combating the "wearing-off" effect. nih.gov The observed increase in "on time" and, particularly, "good-quality on time" in macaques further supports its role in stabilizing the motor response to levodopa. nih.gov
In clinical settings, the assessment of motor fluctuations often involves the use of patient diaries. clinicaltrials.gov Patients record the time spent in "off," "on without dyskinesia," "on with non-troublesome dyskinesia," and "on with troublesome dyskinesia" states. clinicaltrials.gov These diaries provide a subjective but valuable measure of the impact of a treatment on the daily experience of motor fluctuations. Clinical trials of fipamezole included the mean daily "off" time as a key efficacy endpoint to be compared between the treatment and placebo groups. clinicaltrials.gov
| Motor Fluctuation | Description | Effect of Fipamezole (Preclinical) | Reference |
|---|---|---|---|
| Wearing-Off | Return of parkinsonian symptoms before the next levodopa dose. | Extended the duration of levodopa's action, suggesting a reduction in wearing-off. | nih.gov |
| On-Off Phenomenon | Unpredictable shifts between mobility and immobility. | Increased total "on time" and "good-quality on time," indicating a more stable motor response. | nih.gov |
Strategic Perspectives in Drug Discovery and Development Research
Investigational Therapeutic Applications in Preclinical Research
Fipamezole (B1672676) hydrochloride has been extensively investigated in preclinical settings for its potential to mitigate levodopa-induced dyskinesia (LID), a significant complication arising from long-term levodopa (B1675098) therapy in Parkinson's disease (PD). nih.govnih.gov Animal models, particularly non-human primates with neurotoxin-induced parkinsonism, have been crucial in elucidating this potential. The primary model utilized has been the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate, which effectively replicates the motor deficits of PD and the subsequent development of dyskinesia with chronic levodopa treatment. nih.govnih.gov
In studies using MPTP-lesioned marmosets and macaques, fipamezole demonstrated a significant ability to reduce the severity of LID without compromising the primary anti-parkinsonian benefits of levodopa. nih.govnih.gov Research has shown that the combination of fipamezole with levodopa not only diminishes dyskinetic movements but also extends the duration of levodopa's therapeutic effect. frontiersin.org Specifically, fipamezole was found to increase the total "on-time" (the period when levodopa is effective) by up to 75%. nih.gov
Crucially, the quality of the "on-time" was also improved. Preclinical studies quantified "good-quality" on-time, defined as the therapeutic period without disabling dyskinesia. When fipamezole was co-administered with a standard dose of levodopa, this good-quality on-time was increased by as much as 98%. nih.gov Furthermore, combining fipamezole with a lower dose of levodopa provided an anti-parkinsonian benefit equivalent to a higher dose of levodopa alone, but with a significantly better quality of motor response. nih.gov In this combination scenario, the proportion of on-time without disabling dyskinesia was 79%, compared to just 45% with the high-dose levodopa monotherapy. nih.gov These findings in animal models suggest that alpha-2 adrenergic receptor antagonism is a promising strategy for managing LID. nih.govfrontiersin.org
| Parameter | Finding | Source |
|---|---|---|
| Reduction in Dyskinesia | Significantly reduced levodopa-induced dyskinesia. | nih.gov |
| Increase in Total "On-Time" | Extended the duration of antiparkinsonian action by up to 75%. | nih.gov |
| Increase in "Good-Quality" On-Time | Increased the duration of on-time without disabling dyskinesia by up to 98%. | nih.gov |
| Quality of Motor Response (Combination Therapy) | 79% of on-time was without disabling dyskinesia when fipamezole was combined with low-dose levodopa, compared to 45% with high-dose levodopa alone. | nih.gov |
Beyond movement disorders, the pharmacological profile of fipamezole has prompted preclinical exploration into other neurological conditions, notably neurogenic orthostatic hypotension (nOH). clinicaltrials.gov nOH is a debilitating condition characterized by a drop in blood pressure upon standing, often associated with neurodegenerative diseases like Parkinson's disease and multiple system atrophy. nih.gov The underlying pathophysiology of nOH involves the impaired release of norepinephrine (B1679862) from postganglionic sympathetic terminals, leading to defective vasoconstriction. nih.gov
Fipamezole's mechanism as an antagonist of presynaptic alpha-2 adrenergic receptors is of investigational interest for nOH. clinicaltrials.gov These autoreceptors normally function to inhibit the release of norepinephrine from nerve terminals in a tonic manner. clinicaltrials.gov By blocking these receptors, fipamezole is hypothesized to increase the synaptic availability of norepinephrine, potentially enhancing vasoconstriction and mitigating the orthostatic drop in blood pressure. This mechanism provides a strong rationale for its investigation, forming the basis of a "proof of concept" exploration into its utility for nOH. clinicaltrials.gov
Comparative Preclinical Pharmacological Profiles
Fipamezole is a potent and selective alpha-2 adrenergic receptor antagonist, and its preclinical profile is often compared with other ligands in this class, such as idazoxan, rauwolscine, yohimbine (B192690), and the structurally similar atipamezole (B1667673). nih.govnih.gov Receptor binding studies are fundamental to these comparisons, revealing differences in affinity and selectivity that may translate to distinct physiological effects. Fipamezole demonstrates high affinity for all three human alpha-2 receptor subtypes (α2A, α2B, and α2C). nih.gov
| Compound | Alpha-2/Alpha-1 Selectivity Ratio | Source |
|---|---|---|
| Atipamezole | 8526 | nih.gov |
| Yohimbine | 40 | nih.gov |
| Idazoxan | 27 | nih.gov |
The investigation of fipamezole for motor complications in Parkinson's disease is part of a broader strategy to target non-dopaminergic systems. patsnap.commdedge.com This approach differentiates it from other investigational agents that modulate different neurotransmitter systems, such as adenosine (B11128), glutamate (B1630785), and serotonin (B10506). patsnap.com
Adenosine A2A Antagonists: Compounds like istradefylline (B1672650) are selective antagonists of the adenosine A2A receptor. researchgate.netmdpi.com These receptors are highly concentrated in the striatum, where they interact with dopamine (B1211576) D2 receptors. mdpi.com The therapeutic rationale is that by blocking A2A receptors, the inhibitory effect on D2 receptor signaling is removed, thereby enhancing motor function. mdpi.com This mechanism, focused on the adenosine-dopamine interaction within the basal ganglia, is distinct from fipamezole's modulation of the noradrenergic system. michaeljfox.org
Glutamatergic Modulators: Altered glutamatergic transmission is also implicated in the pathophysiology of PD and LID. mdpi.com Consequently, agents that modulate glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptor antagonists, have been investigated. nih.govd-nb.info These drugs aim to reduce the excessive glutamatergic activity in the cortico-basal ganglia loops that contributes to dyskinesia. frontiersin.orgmdpi.com This direct modulation of the primary excitatory neurotransmitter system in the brain represents a different pharmacological strategy compared to fipamezole's action on adrenergic autoreceptors. nih.gov
Serotonergic Agents: The serotonergic system is also involved in the development of LID. patsnap.com Agents acting as 5-HT1A receptor agonists or 5-HT2A/2C antagonists are being explored for their potential to reduce dyskinesia. patsnap.com These compounds are thought to modulate dopamine release and postsynaptic signaling, but their primary molecular targets are serotonin receptors, distinguishing their mechanism from the alpha-2 adrenergic antagonism of fipamezole. patsnap.com
Advanced Methodologies and Future Research Trajectories
Advanced Neuropharmacological Techniques for Mechanism Elucidation
To fully elucidate the neurochemical and electrophysiological underpinnings of fipamezole's effects on motor control, researchers are employing sophisticated in vivo techniques. These methods allow for a real-time and circuit-level analysis of how fipamezole (B1672676) modulates neuronal activity and neurotransmitter release within the basal ganglia.
In vivo microdialysis is a powerful technique for measuring extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. nih.gov This method is instrumental in understanding how fipamezole may alter the neurochemical environment in the context of Parkinson's disease and levodopa (B1675098) therapy.
The primary focus of microdialysis studies in relation to fipamezole would be to monitor levels of noradrenaline and dopamine (B1211576) in the striatum. As an α2-adrenergic antagonist, fipamezole is expected to block presynaptic autoreceptors on noradrenergic neurons, leading to an increase in noradrenaline release. nih.gov This, in turn, can modulate dopaminergic neurotransmission, which is critically implicated in both the therapeutic effects of levodopa and the pathophysiology of dyskinesia. nih.govlu.se
Future microdialysis studies will likely aim to simultaneously measure noradrenaline and dopamine levels in the striatum of parkinsonian animal models following fipamezole and levodopa administration. This would help to establish a direct correlation between the fipamezole-induced changes in these neurotransmitters and the observed reduction in dyskinesia.
Electrophysiological studies in animal models, particularly in non-human primates treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism, are crucial for understanding the effects of fipamezole on neuronal firing patterns within the basal ganglia. nih.govnih.gov In the parkinsonian state, neurons in the basal ganglia exhibit altered firing rates and patterns, including excessive bursting and oscillatory activity, which are thought to contribute to motor symptoms. nih.govthieme-connect.de
By employing microelectrode recording techniques in awake, behaving parkinsonian primates, researchers can investigate how fipamezole modulates the firing of individual neurons in key basal ganglia structures, such as the subthalamic nucleus and the internal globus pallidus. nih.govneupsykey.com It is hypothesized that fipamezole may help to normalize the pathological firing patterns associated with levodopa-induced dyskinesia. The data from such studies would provide direct evidence of fipamezole's effects on the neural circuits that control movement.
Structure-Activity Relationship (SAR) Studies and Analog Design for Optimized Pharmacological Profiles
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound like fipamezole, researchers can identify key structural features responsible for its pharmacological activity and develop analogs with improved properties.
Fipamezole belongs to a class of α2-adrenergic antagonists that often feature an imidazole (B134444) or a related heterocyclic core. The indane moiety in fipamezole is also a common feature in this class of compounds. SAR studies on related α2-adrenergic antagonists have shown that modifications to the aromatic ring and the substituent on the nitrogen of the imidazole ring can significantly impact potency and selectivity for the different α2-adrenoceptor subtypes (α2A, α2B, α2C). nih.govnih.gov
The goal of analog design for fipamezole would be to create new chemical entities with:
Enhanced selectivity for the specific α2-adrenoceptor subtype(s) involved in the anti-dyskinetic effect, thereby reducing the potential for off-target side effects.
Optimized pharmacokinetic properties , such as improved oral bioavailability and a longer half-life, which could lead to a more convenient dosing regimen.
Improved central nervous system penetration to ensure that the drug can effectively reach its target receptors in the brain.
By exploring the SAR of fipamezole and related compounds, medicinal chemists can design and synthesize novel analogs with the potential for improved therapeutic efficacy and a better safety profile for the treatment of levodopa-induced dyskinesia in Parkinson's disease.
Computational Chemistry and In Silico Screening Approaches
Computational chemistry and in silico screening have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. These approaches are particularly valuable for targeting specific receptor subtypes, such as the alpha-2 adrenoceptors, and for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities.
One of the fundamental techniques in this domain is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying a common pharmacophore model from a set of known active ligands, it is possible to screen large virtual libraries of compounds to find novel molecules that fit the model and are therefore likely to be active. nih.govbabrone.edu.indovepress.comdergipark.org.tr This approach is instrumental in identifying new scaffolds for alpha-2 adrenoceptor antagonists that may offer improved selectivity or pharmacokinetic profiles compared to existing compounds like fipamezole.
Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. scholarsresearchlibrary.com This method allows researchers to visualize the binding of fipamezole and other antagonists to the alpha-2 adrenoceptor, providing insights into the key amino acid residues involved in the interaction. Such studies can guide the modification of the ligand structure to enhance binding affinity and selectivity.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the biological environment and can reveal important conformational changes in the receptor upon ligand binding. For instance, MD simulations can help to understand how fipamezole stabilizes a particular conformational state of the alpha-2 adrenoceptor, leading to its antagonist effect.
The table below summarizes some of the key computational chemistry and in silico screening approaches applicable to the study of fipamezole and other alpha-2 adrenoceptor antagonists.
| Methodology | Description | Application in Fipamezole Research |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Screening for novel alpha-2 adrenoceptor antagonists with different scaffolds. |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Understanding the binding mode of fipamezole to alpha-2 adrenoceptors. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Investigating the dynamic interactions and conformational changes of the fipamezole-receptor complex. |
| Virtual Screening | Computationally screens large libraries of compounds for potential activity. | Identifying new lead compounds for the development of next-generation alpha-2 adrenoceptor antagonists. |
Rational Design of Novel Alpha-2 Adrenoceptor Antagonists
Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design new drugs. In the context of alpha-2 adrenoceptor antagonists, the goal is to develop compounds with high affinity and selectivity for the desired receptor subtype (α2A, α2B, or α2C), while minimizing off-target effects. Fipamezole itself is a product of such rational design efforts, exhibiting high affinity for the human alpha-2A, alpha-2B, and alpha-2C adrenoceptors. nih.gov
The design of novel antagonists often begins with a known scaffold, such as the one present in fipamezole. By systematically modifying the chemical structure and assessing the impact on biological activity—a process known as establishing a structure-activity relationship (SAR) —researchers can identify the key molecular features that govern potency and selectivity. This iterative process of design, synthesis, and testing is central to rational drug design.
The development of subtype-selective antagonists is a major focus of current research. The different alpha-2 adrenoceptor subtypes have distinct physiological roles, and the ability to target a specific subtype could lead to more effective and better-tolerated therapies. Computational methods, such as homology modeling of receptor subtypes and differential docking of ligands, play a crucial role in the rational design of such selective agents.
The following table outlines key strategies in the rational design of novel alpha-2 adrenoceptor antagonists.
| Design Strategy | Description | Relevance to Fipamezole |
| Structure-Activity Relationship (SAR) Studies | Investigates how chemical structure relates to biological activity. | Optimizing the fipamezole scaffold to improve potency and selectivity. |
| Scaffold Hopping | Replacing the core structure of a molecule with a different one while retaining similar activity. | Discovering novel chemical classes of alpha-2 adrenoceptor antagonists. |
| Subtype-Selective Design | Designing ligands that preferentially bind to a specific receptor subtype. | Developing antagonists with more targeted therapeutic effects and fewer side effects. |
| Elimination of Off-Target Activity | Modifying the structure to reduce binding to other receptors or transporters. | Creating more selective antagonists with an improved safety profile. |
Investigation of Polypharmacology and Combination Strategies in Preclinical Settings
The therapeutic potential of fipamezole hydrochloride is not limited to its action as a standalone agent. Preclinical research has explored its use in combination with other drugs to enhance therapeutic efficacy and address complex disease states. This investigation into polypharmacology and combination strategies is crucial for expanding the clinical utility of fipamezole.
Synergistic Effects with Established Pharmacological Interventions
A significant area of preclinical research for fipamezole has been its combination with levodopa , the gold-standard treatment for Parkinson's disease. Chronic levodopa therapy is often complicated by the development of debilitating motor fluctuations and dyskinesias. Preclinical studies in animal models of Parkinson's disease have demonstrated that fipamezole can synergistically enhance the therapeutic effects of levodopa.
In a key study using MPTP-lesioned macaques, a well-established primate model of Parkinson's disease, fipamezole was shown to extend the duration of action of levodopa by 76%. bioworld.com Importantly, this extended "on" time was not associated with an increase in disabling dyskinesias; in fact, the animals experienced a 74% increase in the time they were free of such involuntary movements compared to controls. bioworld.com Another study in MPTP-lesioned marmosets found that fipamezole significantly reduced levodopa-induced dyskinesia without compromising the anti-parkinsonian action of levodopa, and the duration of action of the combination was 66% greater than that of levodopa alone. nih.gov
These findings suggest that fipamezole does not simply counteract the effects of levodopa but rather modulates the underlying neurochemical imbalances that contribute to both the therapeutic and adverse effects of the drug. By antagonizing alpha-2 adrenoceptors, fipamezole is thought to enhance noradrenergic and serotonergic neurotransmission, which in turn can modulate dopaminergic signaling in a way that is beneficial for both motor control and the reduction of dyskinesia.
The table below summarizes the key findings from preclinical studies on the synergistic effects of fipamezole with levodopa.
| Animal Model | Key Finding | Reference |
| MPTP-lesioned macaques | Extended the duration of levodopa action by 76% and increased time free of disabling dyskinesia by 74%. | bioworld.com |
| MPTP-lesioned marmosets | Significantly reduced levodopa-induced dyskinesia and increased the duration of action of the combination by 66%. | nih.gov |
Exploration of Novel Drug Combinations in Animal Models
Beyond the well-established synergy with levodopa, the exploration of novel drug combinations with fipamezole in preclinical animal models represents a promising avenue for future research. The unique pharmacological profile of fipamezole, as a selective alpha-2 adrenoceptor antagonist with some activity at other neurotransmitter systems, suggests its potential for use in combination with a variety of other centrally acting agents.
While specific preclinical studies on novel combinations with fipamezole are not extensively reported in the literature, the known pharmacology of alpha-2 adrenoceptor antagonists allows for the rational prediction of potentially beneficial combinations. For instance, the modulation of noradrenergic and serotonergic systems by fipamezole could be leveraged to enhance the efficacy of antidepressant medications. Many antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), primarily target the serotonergic system. Co-administration with fipamezole could potentially broaden the neurochemical effects of these drugs, leading to a more robust or faster-acting antidepressant response. Preclinical studies in animal models of depression would be necessary to validate this hypothesis. nih.govnih.govmdpi.commdpi.comsemanticscholar.org
Similarly, in the realm of antipsychotic treatment, fipamezole could be explored as an adjunctive therapy. Some of the side effects of antipsychotic medications, particularly those related to motor control, are thought to involve alterations in noradrenergic signaling. By modulating this system, fipamezole could potentially mitigate some of these adverse effects without compromising the antipsychotic efficacy of the primary drug. Animal models of psychosis and extrapyramidal side effects would be appropriate for investigating such a combination. nih.gov
The potential for novel drug combinations with fipamezole is a fertile area for future preclinical investigation. The table below outlines some of the potential novel combinations and the rationale for their exploration.
| Drug Class | Rationale for Combination with Fipamezole | Potential Animal Models for Investigation |
| Antidepressants (e.g., SSRIs) | Modulation of noradrenergic and serotonergic systems could enhance antidepressant efficacy. | Animal models of depression (e.g., forced swim test, chronic mild stress). |
| Antipsychotics | Potential to mitigate motor side effects by modulating noradrenergic signaling. | Animal models of psychosis and extrapyramidal symptoms. |
| Cognitive Enhancers | Noradrenergic modulation is known to play a role in attention and executive function. | Animal models of cognitive impairment. |
| Anxiolytics | The noradrenergic system is implicated in anxiety and arousal. | Animal models of anxiety (e.g., elevated plus maze, light-dark box). |
Further preclinical research is warranted to explore these and other potential drug combinations, which could unlock the full therapeutic potential of this compound across a range of neurological and psychiatric disorders.
Q & A
Q. What are the established protocols for synthesizing fipamezole hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (±5°C precision), and catalyst selection (e.g., palladium for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity. Yield optimization requires iterative testing of stoichiometric ratios and reaction times . Analytical validation using HPLC or NMR ensures structural fidelity .
Q. How is this compound’s mechanism of action validated in preclinical studies?
Methodological Answer: Mechanistic validation involves in vitro receptor-binding assays (e.g., radioligand displacement for α₂-adrenoceptors) and functional studies (e.g., cAMP modulation in cell lines). Dose-response curves and IC₅₀ calculations are essential. Cross-validation with knockout animal models or siRNA-mediated gene silencing confirms target specificity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: LC-MS/MS is preferred for its sensitivity (detection limits <1 ng/mL) and specificity. Sample preparation includes protein precipitation (acetonitrile) or solid-phase extraction. For stability testing, monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolite interference). Address this by:
Q. What experimental designs minimize off-target effects when testing this compound in neuropharmacology studies?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound during long-term studies?
Methodological Answer:
- Standardize synthesis protocols with strict QC checks (e.g., residual solvent analysis via GC-MS).
- Store batches under inert conditions (argon atmosphere, -20°C).
- Include a reference standard in every experiment to normalize data .
Q. What strategies improve reproducibility when assessing this compound’s neuroprotective effects?
Methodological Answer:
- Use blinded, randomized experimental designs with vehicle and positive controls.
- Validate endpoints across multiple models (e.g., MPTP-induced Parkinsonism in mice, 6-OHDA in rats).
- Publish raw data and statistical code to enable meta-analyses .
Data Analysis and Reporting
Q. How are conflicting results in this compound’s dose-response relationships reconciled?
Methodological Answer:
Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with other therapeutics?
Methodological Answer:
- Isobolographic analysis quantifies synergy/additivity.
- Combinatorial index (CI) methods (e.g., Chou-Talalay) differentiate synergistic vs. antagonistic interactions.
- Bayesian hierarchical models account for multi-experiment variability .
Safety and Compliance
Q. What safety protocols are mandated for handling this compound in aerosolized formulations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
